1,1,1-Trifluorotridecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluorotridecane-2,4-dione is a fluorinated organic compound with the molecular formula C13H21F3O2 It is characterized by the presence of three fluorine atoms attached to the first carbon and two ketone groups at the second and fourth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluorotridecane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with a suitable alkylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluorotridecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone groups to alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluorotridecane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its role in drug design and development, particularly in enhancing the metabolic stability and bioavailability of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
1,1,1-Trifluorotridecane-2,4-dione can be compared with other fluorinated diketones, such as:
1,1,1-Trifluoro-2,4-pentanedione: Known for its use in coordination chemistry and as a ligand in metal complexes.
1,1,1-Trifluoro-2,4-hexanedione: Utilized in the synthesis of fluorinated polymers and materials.
Uniqueness: this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This makes it suitable for applications requiring higher molecular weight and specific hydrophobic characteristics.
Comparison with Similar Compounds
- 1,1,1-Trifluoro-2,4-pentanedione
- 1,1,1-Trifluoro-2,4-hexanedione
- 1,1,1-Trifluoro-2,4-heptanedione
Properties
CAS No. |
96055-62-8 |
---|---|
Molecular Formula |
C13H21F3O2 |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
1,1,1-trifluorotridecane-2,4-dione |
InChI |
InChI=1S/C13H21F3O2/c1-2-3-4-5-6-7-8-9-11(17)10-12(18)13(14,15)16/h2-10H2,1H3 |
InChI Key |
PFGGCCAHEYOZHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.